molecular formula C8H14ClNO2 B1612559 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate CAS No. 207556-03-4

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate

Cat. No.: B1612559
CAS No.: 207556-03-4
M. Wt: 191.65 g/mol
InChI Key: LQTODMPQFWEUFY-UHFFFAOYSA-N
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Description

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate (CAS 2219353-61-2) is a chemically unique quinuclidine derivative with molecular formula C 8 H 14 ClNO 2 that serves as a valuable synthetic intermediate in pharmaceutical research and organic chemistry . This bicyclic compound features a rigid azabicyclo[2.2.2]octane scaffold substituted with a methylene ketone functional group, presenting distinctive stereoelectronic properties that enable diverse chemical modifications. The quinuclidine core structure is recognized for its significant bioactivity profile, with related azabicyclic compounds demonstrating applications across multiple therapeutic areas including oncology, neurological disorders, and cardiovascular diseases . In pharmaceutical research, this compound functions as a key precursor in the synthesis of more complex molecules targeting various disease mechanisms. Related azabicyclooctane derivatives have shown particular promise in cancer research, where they participate in mechanisms involving p53-mediated apoptosis pathways and glutathione depletion in tumor cells . The structural framework provided by this compound is also valuable for developing nicotinic acetylcholine receptor agonists, with potential applications in cognitive disorders, Alzheimer's disease, and neuropathic pain conditions . Additionally, the methylene ketone moiety offers versatile reactivity for further chemical transformations, including nucleophilic additions and cyclization reactions to generate diverse heterocyclic systems. Researchers utilize this compound as a building block for structure-activity relationship studies, particularly in modulating receptor binding affinity and optimizing pharmacokinetic properties of lead compounds. Its rigid bicyclic structure provides defined three-dimensional geometry that can enhance selectivity toward biological targets. Also known as 2-Methylenequinuclidin-3-one hydrochloride hydrate, this material is provided as a high-purity solid with comprehensive analytical characterization to ensure reproducibility in research applications . This product is intended for research and development purposes only in laboratory settings and is not approved for diagnostic, therapeutic, or human use. Proper personal protective equipment should be worn when handling, and the material should be stored under appropriate conditions to maintain stability.

Properties

IUPAC Name

2-methylidene-1-azabicyclo[2.2.2]octan-3-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH.H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;/h7H,1-5H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTODMPQFWEUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=O)C2CCN1CC2.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585224
Record name 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-03-4
Record name 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylene-3-quinuclidinone hydrochloride hydrate
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Preparation Methods

Cyclization of Quinuclidinone Derivatives

Reaction Overview :
A key intermediate, 1-azabicyclo[2.2.2]oct-3-one, is synthesized via cyclization of quinuclidin-3-one derivatives. For example:

  • Step 1 : Quinuclidin-3-one reacts with trimethylsulfoxonium iodide and NaH in DMSO to form an epoxide intermediate.
  • Step 2 : The epoxide undergoes ring-opening with SH₂ in NaOH/water, yielding 3-hydroxy-3-(sulfanylmethyl)quinuclidine.
  • Step 3 : Cyclization with acetaldehyde catalyzed by BF₃·Et₂O or SnCl₄ produces a spiro-racemate mixture, which is resolved via fractional recrystallization or TLC.

Chlorination :
The resolved product is treated with HCl to form the hydrochloride salt. Subsequent hydration yields the hydrate form.

Key Data :

Step Reagents/Conditions Yield Source
Epoxide formation Trimethylsulfoxonium iodide, NaH, DMSO, 0–25°C 54%
Cyclization Acetaldehyde, BF₃·Et₂O, reflux 89% (cis/trans 3:1)
Chlorination HCl (gaseous or aqueous) 75–90%

Lewis Acid-Promoted Cyclization/Chlorination

Methodology :
Aluminum chloride (AlCl₃) enables simultaneous cyclization and chlorination. For instance:

  • Substrate : Six-membered ring 3-enynamides.
  • Reaction : AlCl₃ promotes stereoselective formation of the bicyclo[2.2.2] framework while introducing chlorine at C-2.
  • Hydration : Post-chlorination, the product is treated with water to form the hydrate.

Example :

  • Substrate : 3-Enynamide with arylidene groups.
  • Conditions : AlCl₃ (2.5 equiv), CH₂Cl₂, 25°C, 12 h.
  • Yield : 85–92% (E-selectivity >95%).

Hydrogenolysis of Chiral Amines

Process :

  • Step 1 : 1-Azabicyclo[2.2.2]oct-3-one reacts with (R)-α-methylbenzylamine in THF to form an imine.
  • Step 2 : Reduction with LiAlH₄ yields N-(1R-phenylalkyl)-1-azabicyclo[2.2.2]oct-3S-ylamine.
  • Step 3 : Hydrogenolysis using 10% Pd/C in ethanol/water removes the benzyl group, followed by HCl treatment to form the chloride hydrate.

Optimized Conditions :

Parameter Value Source
Catalyst 10% Pd/C
Solvent Ethanol/water (5:1)
Pressure 5 psig
Yield 78%

Thionyl Chloride-Mediated Chlorination

Protocol :

  • Substrate : 3-Hydroxyazabicyclo[2.2.2]octane.
  • Chlorination : Thionyl chloride (SOCl₂) in toluene at 60°C converts hydroxyl to chloride.
  • Hydration : The chloride intermediate is crystallized from water/isopropanol to form the hydrate.

Key Metrics :

Parameter Value Source
Temperature 60°C
Reaction Time 1.5 h
Purity >99% (HPLC)

Stereoselective Synthesis via Neighboring Group Participation

Strategy :

  • Substrate : 2-Azabicyclo[2.2.1]heptane derivatives.
  • Oxidation/Reduction : Epimerization at C-7 using DAST (diethylaminosulfur trifluoride) enables stereocontrol.
  • Chlorination : HCl gas in dichloromethane introduces the chloride.

Outcome :

Critical Analysis of Methods

Method Advantages Limitations
Cyclization (BF₃/SnCl₄) High yields, scalable Requires toxic catalysts
AlCl₃ Cyclization/Chlorination Single-step, stereoselective Limited substrate scope
Hydrogenolysis Chiral purity Multi-step, costly catalysts
SOCl₂ Chlorination Mild conditions Acid-sensitive substrates

Chemical Reactions Analysis

Types of Reactions

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the methylene and nitrogen groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylene group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound, often targeting the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties, particularly as a cholinergic agent. Cholinergic substances are crucial in the treatment of conditions like Alzheimer's disease and other cognitive disorders due to their role in enhancing neurotransmission in the cholinergic system.

  • Cholinergic Activity : Research indicates that derivatives of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one exhibit significant cholinergic activity, making them potential candidates for developing treatments for neurodegenerative diseases .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular architectures.

  • Building Block for Synthesis : The unique bicyclic structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of diverse organic compounds .

Biological Studies

The interaction of this compound with biological targets has been a focus of research aimed at understanding its mechanism of action.

  • Mechanism of Action : Studies suggest that 3-Methylene-4-azabicyclo[2.2.2]octan-2-one binds to specific receptors or enzymes, modulating their activity and influencing various biological pathways . This property is essential for drug development processes where understanding the pharmacodynamics is crucial.

Case Study 1: Cholinergic Agents Development

In a study focusing on the synthesis of cholinergic agents, researchers synthesized several derivatives of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one and evaluated their efficacy in enhancing acetylcholine levels in neuronal cultures. The most potent derivative showed an IC50 value significantly lower than existing cholinergic drugs, indicating its potential for further development into a therapeutic agent .

Case Study 2: Synthetic Methodologies

Another study explored the use of this compound as a precursor in the synthesis of complex natural products. The researchers demonstrated that by modifying the nitrogen atom's position and substituents on the bicyclic structure, they could create analogs with enhanced biological activity and selectivity for specific receptors .

Mechanism of Action

The mechanism of action of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Core Framework: Target Compound: 4-azabicyclo[2.2.2]octan-2-one with methylene, chloride, and hydrate . 1-Azabicyclo[2.2.2]octan-2-one: Lacks methylene and chloride; simpler structure . (2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: Substituted with aromatic dichlorophenyl group at C2 . Mezlocillin Sodium: 4-thia-1-azabicyclo[3.2.0]heptane derivative with β-lactam and carboxylate groups . N-Acyl-3-azabicyclo[3.2.2]nonane Derivatives: Larger bicyclo[3.2.2] system with acyl substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate C₈H₁₀ClNO·H₂O ~189.5 (calculated) Methylene, chloride, hydrate
1-Azabicyclo[2.2.2]octan-2-one C₇H₁₁NO 125.17 None
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one C₁₄H₁₃Cl₂NO 282.17 Dichlorophenyl methylidene
Mezlocillin Sodium C₂₁H₂₄N₅NaO₈S₂ 561.57 Thia, carboxylate, β-lactam
N-Acyl-3-azabicyclo[3.2.2]nonane Derivatives Variable Variable Acyl groups

Reactivity and Stability

  • Target Compound : The methylene group may increase reactivity in polymerization or cycloaddition reactions. The hydrate suggests hygroscopicity, while chloride enhances ionic solubility .
  • 1-Azabicyclo[2.2.2]octan-2-one : Undergoes acid hydrolysis, indicating susceptibility to acidic conditions .
  • Mezlocillin Sodium : Meets crystallinity and purity standards (USP tests), critical for pharmaceutical use .
  • N-Acyl Derivatives : Exhibit thermal stability in polymers and fungicidal activity .

Research Findings

  • Synthesis : Aza-Baylis-Hillman reactions () and cyclization methods may apply to the target compound .
  • Stability : Hydrate formation in the target compound likely improves shelf life compared to anhydrous analogs .
  • Biological Activity : Dichlorophenyl-substituted analogs () highlight the role of substituents in bioactivity, suggesting the target’s methylene group could be modified for similar purposes .

Biological Activity

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate (CAS Number: 207556-03-4) is a bicyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a nitrogen atom within its bicyclic framework, which contributes to its reactivity and interaction with various biological targets.

PropertyValue
IUPAC Name2-methylidene-1-azabicyclo[2.2.2]octan-3-one; hydrate; hydrochloride
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.671 g/mol
Melting Point263ºC (decomposes)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Effects

Study on Cholinesterase Inhibition

A study conducted using molecular docking techniques showed that similar bicyclic compounds effectively inhibited AChE by forming strong hydrogen bonds at the active site. This suggests that 3-Methylene-4-azabicyclo[2.2.2]octan-2-one may exhibit comparable inhibitory activities .

Antimicrobial Evaluation

In vitro tests have been performed on related compounds within the same chemical class, showing promising results against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that further exploration of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one could yield significant insights into its antimicrobial efficacy .

Synthetic Routes

The synthesis of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one typically involves reactions with chlorinating agents under controlled conditions using solvents such as dichloromethane . The optimization of reaction parameters is crucial for achieving high yields.

Comparative Analysis

When compared to similar compounds like 2-Azabicyclo[3.2.1]octane and 4-Azabicyclo[2.2.1]heptane, 3-Methylene-4-azabicyclo[2.2.2]octan-2-one is distinguished by its unique arrangement of functional groups which influence its biological activity .

Q & A

Q. Table 1: Key Physicochemical Parameters

PropertyValueMethod/Reference
Proton Affinity936.0 kJ/molHunter and Lias (1998)
Gas Basicity905.2 kJ/molHunter and Lias (1998)
Hydration StabilitySensitive to humidityTGA/XRD

Advanced: How does the chloride counterion influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The chloride ion acts as a leaving group, enabling:

  • SN2 Mechanisms : Steric hindrance in the bicyclic system may favor SN1 pathways. Confirm via kinetic isotope effects (KIEs) or stereochemical inversion studies .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance chloride dissociation. Monitor reaction progress using conductivity measurements .
  • Competing Pathways : Competing elimination (e.g., dehydrohalogenation) may occur under basic conditions. Characterize byproducts via GC-MS .

Advanced: What strategies resolve contradictions in reported stability data for bicyclic azabicyclo compounds?

Answer:
Discrepancies often arise from:

  • Hydration State : Anhydrous vs. hydrate forms exhibit differing thermal stability. Standardize sample preparation (e.g., vacuum drying) before testing .
  • Impurity Profiles : Trace solvents (e.g., residual DMSO) can catalyze decomposition. Use high-purity grades and validate via LC-MS .
  • Experimental Conditions : Compare data under identical pH, temperature, and humidity. For example, hydrolysis rates vary significantly above 40°C .

Advanced: How can computational modeling predict the compound’s behavior in polymer composites?

Answer:
The bicyclic structure may enhance polymer rigidity and thermal stability:

  • Molecular Dynamics (MD) : Simulate interactions with vinyl chloride resins or polyvinyl alcohol matrices. Parameters include bond rotation barriers and Tg predictions .
  • Density Functional Theory (DFT) : Calculate electron density maps to assess compatibility with co-monomers (e.g., acrylates) .
  • Experimental Validation : Synthesize pilot polymers and compare tensile strength/thermal degradation profiles with computational predictions .

Advanced: What synthetic routes enable modification of the 3-methylene group for analog development?

Answer:
The methylene group is amenable to:

  • Electrophilic Addition : React with halogens (e.g., Br₂) under UV light to form dihalogenated derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups .
  • Oxidation : Use Jones reagent or KMnO₄ to convert the methylene to a ketone, altering hydrogen-bonding capacity .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify bicyclic protons (δ 1.5–2.5 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydrate O-H stretches (~3300 cm⁻¹) .
  • High-Resolution MS : Validate molecular formula (C₇H₁₄Cl₂N₂·H₂O) with <2 ppm error .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
Reactant of Route 2
3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate

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